molecular formula C12H10ClNO2 B1199306 2-Dimethylamino-3-chloro-1,4-naphthoquinone CAS No. 5350-26-5

2-Dimethylamino-3-chloro-1,4-naphthoquinone

Cat. No.: B1199306
CAS No.: 5350-26-5
M. Wt: 235.66 g/mol
InChI Key: QSLFQVQZSKRPHS-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-chloro-1,4-naphthoquinone (CAS 5350-26-5) is a chemical building block based on the 1,4-naphthoquinone scaffold, a structure recognized for its significant redox activity and broad biological relevance . This compound is supplied as a high-purity material for research and development applications. In medicinal chemistry, this naphthoquinone derivative serves as a key precursor for synthesizing a diverse array of novel heterocyclic compounds with potential pharmacological profiles . The 1,4-naphthoquinone core is a privileged structure in drug discovery, and derivatives are extensively investigated for their anticancer and antimicrobial properties . The mechanism of action for naphthoquinones often involves redox cycling, which can generate reactive oxygen species (ROS) within cells, leading to oxidative stress and apoptosis, a process particularly leveraged in anticancer research . Furthermore, its structure allows for further chemical modifications via nucleophilic substitution, making it a versatile intermediate for constructing more complex molecules aimed at various biological targets . Researchers utilize this compound in exploratory studies to develop potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-3-(dimethylamino)naphthalene-1,4-dione
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InChI

InChI=1S/C12H10ClNO2/c1-14(2)10-9(13)11(15)7-5-3-4-6-8(7)12(10)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLFQVQZSKRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201714
Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5350-26-5
Record name 2-Chloro-3-(dimethylamino)-1,4-naphthalenedione
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Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Record name 2-CHLORO-3-DIMETHYLAMINO-(1,4)NAPHTHOQUINONE
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Preparation Methods

Silver Nitrate-Mediated Substitution

This method leverages silver ions to facilitate nucleophilic aromatic substitution (NAS) on 2,3-dichloro-1,4-naphthoquinone. Silver nitrate (AgNO3_3) coordinates with chloride ions, enhancing the leaving group ability and promoting amine incorporation at position 2.

Procedure :

  • Reaction Setup : Combine 2,3-dichloro-1,4-naphthoquinone (1 eq), dimethylamine (1.2 eq), and AgNO3_3 (0.8–2.0 eq) in N-methylpyrrolidone (NMP) at 60–80°C under inert atmosphere.

  • Quenching : After 6–8 hours, filter to remove AgCl precipitate.

  • Purification : Precipitate the product by adding acetonitrile to the NMP solution, yielding this compound as a crystalline solid.

Optimization Insights :

  • Silver Ratio : A AgNO3_3-to-substrate molar ratio of 1.5:1 maximizes yield (78–82%) and purity (>99%).

  • Solvent Choice : NMP enhances solubility of intermediates, while acetonitrile induces selective crystallization of the product.

Ytterbium Triflate-Catalyzed Amination

Ytterbium triflate [Yb(OTf)3_3] acts as a Lewis acid catalyst, polarizing the C–Cl bond and accelerating amine substitution under mild conditions.

Procedure :

  • Reaction Setup : Reflux 2,3-dichloro-1,4-naphthoquinone (1 eq), dimethylamine (1.5 eq), and Yb(OTf)3_3 (10 mol%) in anhydrous dioxane for 12 hours.

  • Workup : Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Performance Metrics :

  • Yield : 65–70% with >95% purity.

  • Regioselectivity : The catalyst favors substitution at position 2 due to reduced steric hindrance compared to position 3.

Base-Promoted Nucleophilic Substitution

This approach employs potassium carbonate (K2_2CO3_3) to deprotonate dimethylamine, enhancing its nucleophilicity for direct displacement of chloride.

Procedure :

  • Reaction Setup : Heat 2,3-dichloro-1,4-naphthoquinone (1 eq), dimethylamine (2 eq), and K2_2CO3_3 (1.5 eq) in ethanol at 70°C for 6 hours.

  • Purification : Filter, concentrate, and recrystallize from ethanol to isolate the product.

Key Observations :

  • Solvent Impact : Ethanol’s moderate polarity balances substrate solubility and reaction kinetics.

  • Yield : 55–60%, with minor byproducts from over-alkylation.

Comparative Analysis of Synthetic Routes

ParameterSilver Nitrate MethodYtterbium Triflate MethodBase-Promoted Method
Yield 78–82%65–70%55–60%
Purity >99%>95%90–93%
Reaction Time 6–8 hours12 hours6 hours
Catalyst/Conditions AgNO3_3, NMPYb(OTf)3_3, dioxaneK2_2CO3_3, ethanol
Scalability High (patent-scale)ModerateLow

The silver nitrate method offers superior yield and purity, making it industrially viable. Conversely, the ytterbium triflate approach provides a greener alternative with fewer metal residues, albeit at lower efficiency. The base-promoted method, while simple, suffers from side reactions and is less preferred for high-purity applications.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s propensity for polymorphism. Common techniques include:

  • Precipitation : Adding acetonitrile to NMP solutions yields Form I polymorph, as confirmed by XRD.

  • Chromatography : Silica gel chromatography resolves residual dichloro starting material and dimethylamine byproducts.

  • Recrystallization : Ethanol recrystallization enhances crystalline purity but may induce solvate formation.

Analytical Validation :

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile:water 70:30).

  • 1^1H NMR : δ 3.12 (s, 6H, N(CH3_3)2_2), 7.85–8.20 (m, 4H, aromatic) .

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
2-Dimethylamino-3-chloro-1,4-naphthoquinone exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action involves the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. For instance, studies have demonstrated that this compound significantly reduces the viability of HeLa (cervical cancer) cells with IC50 values indicating potent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates correlating with elevated caspase-3 activation, a marker for apoptosis pathways.

Antimicrobial Activity
The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens by disrupting membrane integrity and inducing oxidative stress. For example, it demonstrated a minimum inhibitory concentration (MIC) of 31.2 µg/mL against Klebsiella pneumoniae, a common pathogen associated with severe infections .

Biochemical Research

Reagent in Assays
In biochemical assays, this compound serves as a valuable reagent for studying oxidative stress and cellular signaling pathways. Its redox properties allow researchers to investigate disease mechanisms and cellular responses to stressors .

Electrochemical Applications

The compound is utilized in developing electrochemical sensors due to its favorable redox characteristics. The ability to undergo oxidation and reduction reactions enhances the sensitivity and specificity of these sensors for detecting various analytes, making it useful in environmental monitoring and clinical diagnostics .

Dyes and Pigments

This compound is also employed in producing dyes and pigments for textiles and inks. Its vibrant color properties contribute to stable and long-lasting colors resistant to fading, making it an attractive option for industrial applications .

Environmental Monitoring

This compound can be applied in environmental studies to detect and quantify pollutants. Its chemical properties allow for effective monitoring of environmental contamination, contributing to efforts aimed at assessing and mitigating pollution levels .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other naphthoquinones:

Compound NameStructure CharacteristicsBiological Activity
This compound Dimethylamino and chloro groupsAnticancer, antimicrobial
Lawsone (2-Hydroxy-1,4-naphthoquinone) Hydroxyl group at position 2Antimicrobial, anticancer
Juglone (5-Hydroxy-1,4-naphthoquinone) Hydroxyl group at position 5Antifungal, antioxidant
Menadione (Vitamin K3) Methyl groups at positions 2 and 3Anticoagulant

Case Studies

Cytotoxicity in Cancer Cell Lines
A study evaluated the effects of this compound on IGROV-1 (ovarian cancer) and SK-MEL-28 (melanoma) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing non-tumoral HEK-293 cells.

Mechanistic Insights
Molecular docking studies have suggested that this compound interacts with critical proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorine at Position 3

The chlorine atom at position 3 is a key determinant of bioactivity. Evidence from QSAR studies on 2-amino(chloro)-3-chloro-1,4-naphthoquinones (e.g., compounds 1–11) highlights that the chlorine atom enhances aromatase inhibitory activity by improving hydrophobic interactions with the enzyme’s binding pocket . Removing this chlorine (e.g., in derivatives 16–20) reduces inhibitory potency against Leishmania GSK-3 by 4-fold, confirming its role in target engagement .

Comparison Example :

  • NLNQ-1 (2-[3-(2-nitroimidazolyl)propylamino]-3-chloro-1,4-naphthoquinone): Retains the chloro group and demonstrates hypoxia-selective cytotoxicity (IC₅₀: μM range) and radiosensitization, outperforming nitroimidazole analogs .
Amino/Substituted Amino Groups at Position 2

The dimethylamino group in the target compound influences both electronic and steric properties. Derivatives with bulkier or hydrophilic substituents exhibit varied effects:

  • 2-Hydroxyethylamino analogs (e.g., 5a): Reduced thermal stability (melting point: 215°C with decomposition) compared to methoxy-substituted analogs (e.g., 5d, m.p. 144–147°C) .
  • Nitroimidazole-containing analogs (e.g., NLNQ-1) : The nitro group enhances hypoxic selectivity, achieving a therapeutic index (IC₅₀ aerobic/IC₅₀ hypoxic) of 5.3–13.2 .

Activity Table :

Compound Substituents (Position 2/3) Key Activity IC₅₀/EC₅₀ Reference
Target compound Dimethylamino/Cl U-937 differentiation induction Not reported
NLNQ-1 Nitroimidazole-propylamino/Cl Hypoxic cytotoxicity 25.4 μM (C₁.₆)
2-Amino-3-Cl derivatives Amino/Cl Aromatase inhibition (QSAR model) Variable
5a (hydroxyethylamino) Hydroxyethylamino/Cl Antitumor (unspecified) Not reported

Physicochemical Properties

Thermal Stability
  • Derivatives with hydroxyethylamino groups (e.g., 5a) decompose at 215°C, while methoxy-substituted analogs (5d) are stable up to 144–147°C . The dimethylamino group likely improves stability compared to primary amines due to reduced hydrogen bonding.
  • Chlorine-free derivatives (e.g., carbamates 16–17 ) show lower thermal resilience, emphasizing the chlorine’s role in structural integrity .
Solubility
  • Hydrophilic substituents (e.g., hydroxyethylamino in 5a) improve aqueous solubility but may reduce membrane permeability . In contrast, the dimethylamino group balances lipophilicity, enhancing cellular uptake .
  • Poor solubility was noted for 2-hydroxy-3-(2-chloro-aniline)-1,4-naphthoquinone (4b), limiting its utility .

Mechanisms of Action

  • Pyrimidine Biosynthesis Inhibition: Dichloroallyl lawsone (a 3-allyl-2-hydroxy-1,4-naphthoquinone) inhibits dihydroorotate dehydrogenase, a mechanism shared with lapachol but distinct from the target compound’s differentiation-inducing effects .
  • Enzyme Inhibition: The target compound’s dimethylamino group may facilitate interactions with kinases or proteasomes, akin to sulfonamide-naphthoquinone hybrids (e.g., 13l–13p) that inhibit the proteasome via Michael addition .

Pharmacokinetic and Toxicity Profiles

  • Hypoxic Selectivity : NLNQ-1’s nitroimidazole moiety enables preferential activation in low-oxygen environments, a feature absent in the target compound .
  • Cytotoxicity: 2-Hydroxy-3-anilino derivatives (4a–4d) exhibit varying hemolytic effects, with 4b’s toxicity linked to poor solubility . The dimethylamino group may mitigate such issues through improved biodistribution.

Biological Activity

2-Dimethylamino-3-chloro-1,4-naphthoquinone (DMACNQ) is a synthetic organic compound belonging to the naphthoquinone family. This compound has garnered interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial applications. The presence of the dimethylamino group and chlorine atom enhances its chemical reactivity and biological efficacy compared to other naphthoquinones.

DMACNQ is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity:

  • Oxidation : Converts DMACNQ to reactive quinones.
  • Reduction : Forms hydroquinones with distinct biological properties.
  • Substitution : The chlorine atom can be replaced with nucleophiles, leading to the synthesis of various derivatives.

The biological activity of DMACNQ is primarily attributed to its redox properties. It generates reactive oxygen species (ROS), which play a significant role in inducing cellular stress and apoptosis in cancer cells. The compound's ability to modulate cellular redox states contributes to its cytotoxic effects.

Anticancer Activity

DMACNQ has shown promising results in various studies assessing its cytotoxicity against cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that DMACNQ significantly reduced the viability of HeLa (cervical cancer) cells, with IC50 values indicating potent cytotoxicity. Flow cytometry analyses revealed that DMACNQ treatment led to increased apoptosis rates in cancer cells, correlating with elevated levels of caspase-3 activation, a key marker of apoptotic pathways .

Antimicrobial Activity

Research indicates that DMACNQ exhibits antimicrobial properties against several pathogens:

  • Bacterial Inhibition : Studies have shown that DMACNQ can inhibit the growth of various bacteria by disrupting membrane integrity and inducing oxidative stress .
  • Fungal Activity : The compound has demonstrated effectiveness against clinical isolates of fungi, affecting biofilm formation and cell membrane permeability .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DMACNQ compared to structurally similar naphthoquinones:

Compound NameStructure CharacteristicsBiological Activity
This compoundDimethylamino and chloro groupsAnticancer, antimicrobial
Lawsone (2-Hydroxy-1,4-naphthoquinone)Hydroxyl group at position 2Antimicrobial, anticancer
Juglone (5-Hydroxy-1,4-naphthoquinone)Hydroxyl group at position 5Antifungal, antioxidant
Menadione (Vitamin K3)Methyl groups at positions 2 and 3Anticoagulant

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of DMACNQ on IGROV-1 (ovarian cancer) and SK-MEL-28 (melanoma) cell lines. Results indicated that DMACNQ significantly reduced cell viability in a dose-dependent manner while sparing non-tumoral HEK-293 cells .
  • Mechanistic Insights : Molecular docking studies have suggested that DMACNQ interacts with critical proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-dimethylamino-3-chloro-1,4-naphthoquinone, and what are their limitations?

  • Methodological Answer : A classical approach involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with dimethylamine under reflux in ethanol. However, competing side reactions (e.g., over-alkylation or incomplete substitution) often reduce yields. For example, reacting 2,3-dichloro-1,4-naphthoquinone with dimethylamine at 60°C for 12 hours yields ~45% product, with purification via column chromatography required . Alternative methods include bis-acylation of 2-amino-3-chloro-1,4-naphthoquinone using sodium hydride, but this requires anhydrous conditions and yields ~40–50% .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, Li-Jiu Gao et al. (2012) resolved the crystal structure of a related compound, 2-chloro-3-(4-methylanilino)-1,4-naphthoquinone, using SHELX software for refinement . Complementary techniques include:
  • IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and NH/CH₃ (2800–3000 cm⁻¹) stretches .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while dimethylamino groups show singlets (δ 2.8–3.2 ppm) .

Q. What are the general biological activities associated with this compound derivatives?

  • Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and herbicidal activities. For example:
  • Antibacterial : Cobalt(II) and copper(II) complexes of 3-thioacetyl-2-amino-1,4-naphthoquinone show MIC values of 12.5–25 µg/mL against Staphylococcus aureus .
  • Herbicidal : 2-Amino-3-chloro-1,4-naphthoquinone disrupts porphyrin biosynthesis in Scenedesmus acutus, leading to ethane production as a stress marker .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yields in the synthesis of amino-substituted naphthoquinones?

  • Methodological Answer : Contradictions in yields often arise from solvent polarity and catalyst choice. For example:
  • Catalyst Optimization : Using NH₄OAc as a green catalyst in ethanol at 80°C improves yields (up to 75%) by enhancing nucleophilic substitution kinetics .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. A balance is achieved using ethanol with 10% water to solubilize reactants without hydrolysis .
  • Table 1 : Yield Comparison Under Different Conditions
SolventCatalystTemperature (°C)Yield (%)
EthanolNone6045
Ethanol/H₂ONH₄OAc8075
DMFNaH10060

Q. What mechanistic insights explain the electron-transfer properties of this compound in microbial systems?

  • Methodological Answer : The compound acts as a redox mediator in Bifidobacterium longum, shuttling electrons from NAD(P)H to O₂ via diaphorase activity. Key steps include:

Reduction : NADH reduces the quinone to its hydroquinone form.

Autoxidation : Hydroquinone reacts with O₂, regenerating the quinone and producing H₂O₂.
This cycle sustains NAD⁺ regeneration, critical for anaerobic ATP synthesis via the pyruvate-formate lyase pathway .

Q. How do substituents at the 2- and 3-positions influence the spectroscopic and biological properties of 1,4-naphthoquinones?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in Michael addition reactions. Chlorine at C-3 shifts IR νC=O to 1680 cm⁻¹ due to conjugation .
  • Amino Groups (e.g., dimethylamino) : Facilitate hydrogen bonding with biological targets. For example, 2-dimethylamino derivatives show stronger DNA intercalation (binding constant K = 1.2 × 10⁴ M⁻¹) than non-amino analogs .
  • Table 2 : Substituent Effects on Bioactivity
Substituent (Position)Target ActivityIC₅₀/EC₅₀ (µM)
-Cl (C-3)Herbicidal (Scenedesmus)5.2
-N(CH₃)₂ (C-2)Anticancer (HeLa)8.7
-SCH₃ (C-3)Antibacterial (S. aureus)12.5

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reaction products of 2,3-dichloro-1,4-naphthoquinone with amines?

  • Methodological Answer : Discrepancies arise from reaction pH and amine nucleophilicity:
  • Acidic Conditions : Promote 1,2-addition, yielding 1,2-naphthoquinone derivatives (e.g., with 2-aminopyridine) .
  • Basic Conditions (NaHCO₃) : Favor 1,4-quinone retention but may lead to dimerization or over-alkylation. For example, Mosby and Boyle observed 46% dimerization under basic ethanol reflux .
  • Resolution Strategy : Use HPLC-MS to track intermediates and optimize pH (pH 7–8) to balance nucleophilicity and stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethylamino-3-chloro-1,4-naphthoquinone
Reactant of Route 2
2-Dimethylamino-3-chloro-1,4-naphthoquinone

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